![molecular formula C14H19N3O B2712699 N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide CAS No. 868978-15-8](/img/structure/B2712699.png)

N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

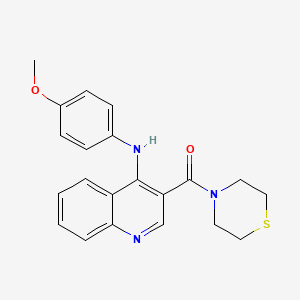

Imidazo[1,2-a]pyridines are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring . They have attracted significant interest among the medicinal chemistry community because of their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Synthesis Analysis

A common method for the synthesis of these compounds involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . Other methods include treating 2-aminopyridines with α-haloketones in polar organic solvents .Molecular Structure Analysis

The molecular structure of imidazo[1,2-a]pyridines consists of a five-membered imidazole ring fused to a six-membered pyridine ring . The exact structure of “N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide” would depend on the specific arrangement and bonding of the atoms.Chemical Reactions Analysis

The chemical reactions involving imidazo[1,2-a]pyridines would depend on the specific compound and the conditions under which the reactions are carried out. Generally, these compounds can undergo various reactions due to the presence of multiple reactive sites .Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[1,2-a]pyridines would depend on the specific compound. Generally, these compounds are characterized by their stability, reactivity, and solubility in various solvents .Wissenschaftliche Forschungsanwendungen

Ionic Liquid Promoted Synthesis

A study by Shaabani, Soleimani, and Maleki (2006) discussed the synthesis of 3-Aminoimidazo[1,2-a]pyridines using ionic liquids, highlighting the efficiency of this method in yielding good to excellent results (Shaabani, Soleimani, & Maleki, 2006). This process simplifies the reaction workup and allows for the reuse of ionic liquids.

Catalytic Activity in Palladium Complexes

Hahn et al. (2005) researched the synthesis and catalytic activity of pincer-type bis(benzimidazolin-2-ylidene) palladium complexes, emphasizing the potential of these complexes in catalytic applications (Hahn et al., 2005).

Lyotropic Liquid Crystal Fabrication

Ma et al. (2010) explored the aggregation behaviors of certain compounds in ionic liquids, leading to the formation of hexagonal liquid crystalline phases, which are significant in material science (Ma et al., 2010).

Synthesis of Imidazo[1,2-a]pyridines

Mohan, Rao, and Adimurthy (2013) reported on the aqueous synthesis of methylimidazo[1,2-a]pyridines, demonstrating a catalyst-free method which is valuable in green chemistry (Mohan, Rao, & Adimurthy, 2013).

Antiviral Properties of Pyrazolopyrimidines

Munier-Lehmann et al. (2015) described the design and synthesis of pyrazolopyrimidines with notable antiviral properties, showcasing their potential in pharmaceutical applications (Munier-Lehmann et al., 2015).

Antibacterial and Insecticidal Potential

Deohate and Palaspagar (2020) synthesized and evaluated certain compounds for their antibacterial and insecticidal activities, highlighting their potential in agrochemical and pharmaceutical industries (Deohate & Palaspagar, 2020).

Cellulose Hydrolysis in Ionic Liquids

Dee and Bell (2011) investigated the hydrolysis of cellulose in ionic liquids, an important process in biofuel production and material science (Dee & Bell, 2011).

Wirkmechanismus

Target of Action

The primary targets of the compound N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)butyramide are currently unknown. This compound belongs to the class of imidazo[1,2-a]pyridines

Mode of Action

Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with their targets through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis .

Biochemical Pathways

Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical pathways due to their broad range of biological activity .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-3-5-13(18)15-8-7-12-10-17-9-4-6-11(2)14(17)16-12/h4,6,9-10H,3,5,7-8H2,1-2H3,(H,15,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGWXPLKMRKGHKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)NCCC1=CN2C=CC=C(C2=N1)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(Oxan-2-yl)ethyl]-2-(prop-2-ynylamino)acetamide](/img/structure/B2712622.png)

![N-(3-ethoxypropyl)-7-morpholino-3H-[1,2,3]triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B2712628.png)

![2-[5-({1-[3-(4-Methoxyphenyl)propanoyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2712631.png)

![N-(2-methoxy-5-methylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2712632.png)

![N-[(2-methylphenyl)methyl]-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2712635.png)

![N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)acetamide](/img/structure/B2712636.png)